Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate
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Overview
Description
Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate is a complex organic compound with a molecular formula of C48H34O8 and a molecular weight of 738.78 g/mol. This compound is known for its unique structural properties, making it a valuable intermediate in the synthesis of various advanced materials, including metal-organic frameworks.
Mechanism of Action
Mode of Action
It has been noted that the compound exhibits dissolution-enhanced emission (dee), a phenomenon where the insoluble probe is deprotonated to form anionic species and dissolve in water, suppressing aggregation-caused quenching by electrostatic repulsion interactions .
Biochemical Pathways
It has been used in the synthesis of metal organic frameworks such as nu-1000 .
Pharmacokinetics
Its solubility in DMSO is reported to be slight , which may impact its bioavailability
Action Environment
It is known that the compound is stable at room temperature when sealed in a dry environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate typically involves multiple steps, starting from the pyrene core. The pyrene core is functionalized with methoxycarbonylphenyl groups through a series of substitution reactions. The final step involves esterification to introduce the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography is also common.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ester groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and metal-organic frameworks.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including organic electronics and optoelectronics.
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrakis(4-carboxyphenyl)pyrene: Similar in structure but with carboxylic acid groups instead of ester groups.
1,3,5-Tris(4-methoxycarbonylphenyl)benzene: Shares the methoxycarbonylphenyl groups but has a benzene core instead of a pyrene core.
1,3,6,8-Tetrakis(4-aminophenyl)pyrene: Similar pyrene core but with amino groups instead of methoxycarbonylphenyl groups.
Uniqueness
Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate is unique due to its combination of a pyrene core with methoxycarbonylphenyl groups and a benzoate ester. This unique structure imparts specific properties that make it valuable for various applications, particularly in the synthesis of advanced materials and as a research tool in chemistry and biology.
Properties
IUPAC Name |
methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34O8/c1-53-45(49)31-13-5-27(6-14-31)39-25-40(28-7-15-32(16-8-28)46(50)54-2)36-23-24-38-42(30-11-19-34(20-12-30)48(52)56-4)26-41(37-22-21-35(39)43(36)44(37)38)29-9-17-33(18-10-29)47(51)55-3/h5-26H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSQJXUTAMHQII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C(=O)OC)C7=CC=C(C=C7)C(=O)OC)C8=CC=C(C=C8)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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